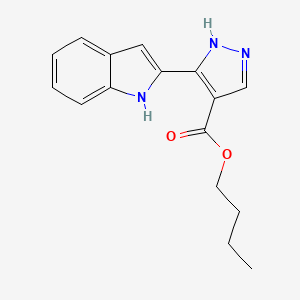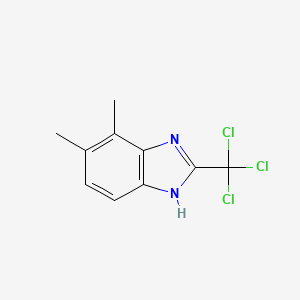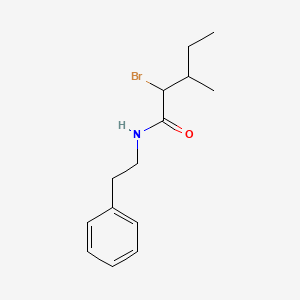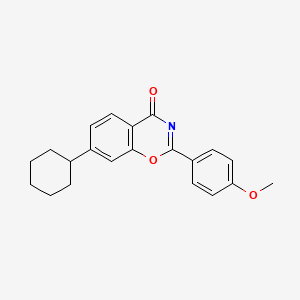![molecular formula C19H27Br2N3 B14207215 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine CAS No. 918443-23-9](/img/structure/B14207215.png)
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is a chemical compound with the molecular formula C19H27Br2N3. It is a member of the pyrido[3,4-B]pyrazine family, which is known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two bromine atoms and two hexyl groups attached to the pyrido[3,4-B]pyrazine core, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine typically involves the bromination of a pyrido[3,4-B]pyrazine precursor. One common method is the direct bromination of 2,3-dihexylpyrido[3,4-B]pyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Mecanismo De Acción
The mechanism of action of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their specific structures and functional groups. For example, derivatives with biological activity may interact with enzymes, receptors, or other proteins, leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine
- 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-B]pyrazine
- 5,7-Dibromo-2,3-diphenylthieno[3,4-B]pyrazine
Uniqueness
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is unique due to its specific substitution pattern with bromine atoms and hexyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918443-23-9 |
|---|---|
Fórmula molecular |
C19H27Br2N3 |
Peso molecular |
457.2 g/mol |
Nombre IUPAC |
5,8-dibromo-2,3-dihexylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C19H27Br2N3/c1-3-5-7-9-11-15-16(12-10-8-6-4-2)24-18-17(23-15)14(20)13-22-19(18)21/h13H,3-12H2,1-2H3 |
Clave InChI |
GXRVMSMRNRZYDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(N=C2C(=N1)C(=CN=C2Br)Br)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)






![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)


![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)

![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
